Lipophilicity Differentiation: 3,5-Dichlorophenyl vs. Unsubstituted Phenyl
The target compound with 3,5-dichlorophenyl substitution exhibits a calculated logP of 4.25 (Fluorochem) to 5.15 (ChemBase), representing a substantial increase in lipophilicity versus the non-chlorinated analog 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1), which has a predicted XlogP of approximately 2.5–3.0 based on its lower molecular weight (199.25 vs. 268.14 g/mol) and absence of chlorine atoms [1]. This logP difference of approximately 1.3–2.7 units translates to a predicted 20- to 500-fold higher octanol-water partition coefficient, directly impacting membrane permeability and pharmacokinetic distribution in cell-based assays .
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.25 (Fluorochem) / 5.15 (ChemBase); MW = 268.14 g/mol; contains two chlorine atoms |
| Comparator Or Baseline | CAS 83-18-1: 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde; MW = 199.25 g/mol; zero chlorine atoms; predicted XlogP estimated at ~2.5–3.0 |
| Quantified Difference | ΔlogP ≈ +1.3 to +2.7 units (estimated) for the target compound |
| Conditions | Calculated logP values from vendor technical datasheets using standard prediction algorithms |
Why This Matters
For procurement decisions in drug discovery, higher logP directly predicts increased membrane permeability and altered pharmacokinetic partitioning, making the 3,5-dichloro compound the appropriate choice when target engagement requires crossing lipophilic barriers, while the non-chlorinated analog would be selected only for polar target environments.
- [1] ChemBase.cn Entry 231175: logP = 5.149 for CAS 347331-67-3. View Source
